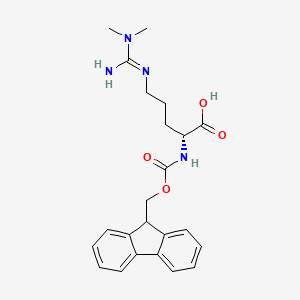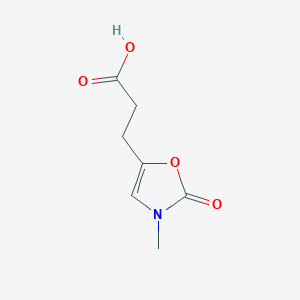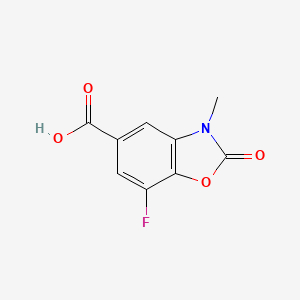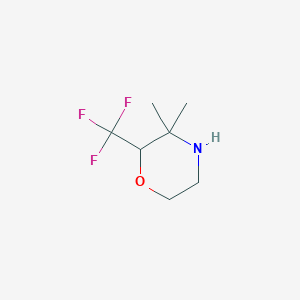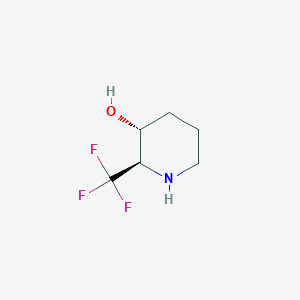
tert-Butyl 2-amino-1,3,5-dioxazinane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-amino-1,3,5-dioxazinane-5-carboxylate is a heterocyclic compound that contains a dioxazinane ring with an amino group and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-1,3,5-dioxazinane-5-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate and an amine. One common method involves the cyclization of a precursor molecule containing the necessary functional groups under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the dioxazinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-1,3,5-dioxazinane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the tert-butyl ester group.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 2-amino-1,3,5-dioxazinane-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and as a probe for biological pathways.
Industrial Applications: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-1,3,5-dioxazinane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
tert-Butyl 2-amino-1,3,5-dioxazinane-5-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-aminopiperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of a dioxazinane ring.
tert-Butyl 4-aminopyridine-1-carboxylate: Contains a pyridine ring and is used in different applications.
tert-Butyl 2-amino-1,3,4-thiadiazole-5-carboxylate: Contains a thiadiazole ring and has different chemical properties.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct reactivity and applications compared to other similar compounds.
Properties
Molecular Formula |
C8H16N2O4 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
tert-butyl 2-amino-1,3,5-dioxazinane-5-carboxylate |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(11)10-4-12-6(9)13-5-10/h6H,4-5,9H2,1-3H3 |
InChI Key |
HDOSGAXEEMQKHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1COC(OC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl]ethan-1-one](/img/structure/B13346503.png)

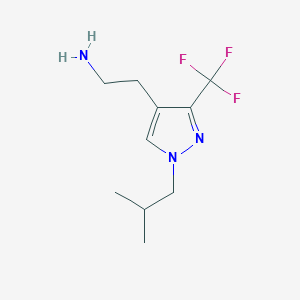
![Methyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13346511.png)
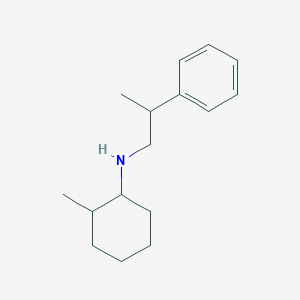
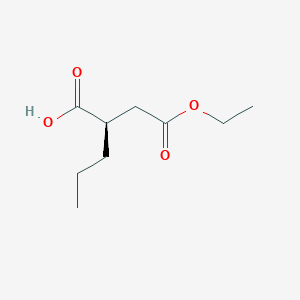
![(S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B13346532.png)
